4-(Thiophen-2-yl)pyridin-2-amine

CAS No.: 1159815-95-8

Cat. No.: VC2651766

Molecular Formula: C9H8N2S

Molecular Weight: 176.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159815-95-8 |

|---|---|

| Molecular Formula | C9H8N2S |

| Molecular Weight | 176.24 g/mol |

| IUPAC Name | 4-thiophen-2-ylpyridin-2-amine |

| Standard InChI | InChI=1S/C9H8N2S/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H,(H2,10,11) |

| Standard InChI Key | RAJCUGZJBWJAPL-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C2=CC(=NC=C2)N |

| Canonical SMILES | C1=CSC(=C1)C2=CC(=NC=C2)N |

Introduction

Chemical Identity and Properties

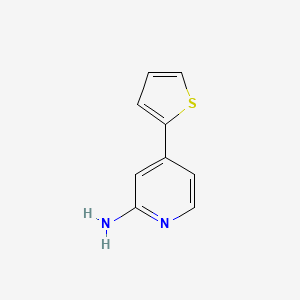

4-(Thiophen-2-yl)pyridin-2-amine is a heterocyclic organic compound that contains a pyridine ring substituted with a thiophene group at position 4 and an amino group at position 2. The compound's basic identification parameters are summarized in Table 1.

Table 1: Chemical Identity and Physical Properties of 4-(Thiophen-2-yl)pyridin-2-amine

| Property | Value |

|---|---|

| CAS Registry Number | 1159815-95-8 |

| Molecular Formula | C₉H₈N₂S |

| Molecular Weight | 176.24 g/mol |

| IUPAC Name | 4-thiophen-2-ylpyridin-2-amine |

| Standard InChI | InChI=1S/C9H8N2S/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H,(H2,10,11) |

| Standard InChIKey | RAJCUGZJBWJAPL-UHFFFAOYSA-N |

| SMILES Notation | C1=CSC(=C1)C2=CC(=NC=C2)N |

The molecule consists of a pyridine ring with an amino group at the C-2 position and a thiophen-2-yl substituent at the C-4 position. This structural arrangement creates a compound with interesting electronic properties due to the electron-donating character of the amino group and the unique electronic characteristics of the thiophene ring.

Structural Characteristics

The structure of 4-(Thiophen-2-yl)pyridin-2-amine features multiple important structural elements that contribute to its chemical behavior and potential applications. The 2-aminopyridine moiety is a privileged structure found in many pharmaceuticals and natural products, while the thiophene ring adds additional reactivity patterns and electronic properties .

Key Structural Features

The compound consists of three main structural components:

-

A pyridine ring serving as the core structure

-

An amino (-NH₂) group at position 2 of the pyridine ring

-

A thiophen-2-yl substituent at position 4 of the pyridine ring

This arrangement creates a molecule with multiple potential hydrogen bonding sites and pi-electron rich systems that can participate in various intermolecular interactions. The amino group at C-2 position of the pyridine ring can act as both hydrogen bond donor and acceptor, while the nitrogen in the pyridine ring and the sulfur in the thiophene ring can serve as hydrogen bond acceptors.

Synthetic Methodologies

Several methods have been developed for the synthesis of 2-aminopyridines, which can be adapted for the synthesis of 4-(Thiophen-2-yl)pyridin-2-amine.

Base-Promoted Cascade Reaction

One efficient approach for synthesizing 2-aminopyridines involves a base-promoted cascade reaction using N-propargylic β-enaminones and formamides. This method allows for the creation of densely substituted 2-aminopyridines through a series of reactions including cyclization, isomerization, and nucleophilic addition .

The reaction proceeds through the following steps:

-

Formation of an active 1,4-oxazepine intermediate through base-promoted cyclization

-

Isomerization to an epoxide intermediate

-

Nucleophilic addition of formamide

-

Aromatization to form the 2,3-dihydropyridine intermediate

-

N-deformylation leading to the final 2-aminopyridine product

This methodology is particularly valuable as it proceeds under mild conditions (room temperature) using NaOH as the sole additive, without requiring transition metal catalysts .

Molecular Interactions and Applications

The unique structural features of 4-(Thiophen-2-yl)pyridin-2-amine make it potentially useful in various applications beyond biological activities.

Material Science Applications

Thiophene-containing compounds are widely used in material science, particularly in electronic and optical applications. The combination of thiophene and pyridine rings in 4-(Thiophen-2-yl)pyridin-2-amine could make it valuable in:

-

Organic electronics: The extended conjugation between the thiophene and pyridine rings could provide interesting electronic properties .

-

Coordination chemistry: Both the pyridine nitrogen and amino group could coordinate with metals, making this compound potentially useful in catalyst design .

-

Supramolecular assemblies: The multiple interaction sites could facilitate the formation of complex supramolecular structures .

Medicinal Chemistry Applications

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. Combined with a thiophene moiety, 4-(Thiophen-2-yl)pyridin-2-amine could serve as a valuable building block for drug development .

Potential medicinal chemistry applications include:

-

Development of kinase inhibitors

-

Antimicrobial agent design

-

Creation of new receptor modulators

Related Analogs and Derivatives

Several structurally related compounds have been reported in the literature, providing context for understanding 4-(Thiophen-2-yl)pyridin-2-amine's properties within a broader chemical family.

Positional Isomers

A positional isomer, 2-(Thiophen-2-yl)pyridin-4-amine (CAS: 1020540-64-0), has also been reported. This compound differs in the relative positions of the amino group and thiophene substituent on the pyridine ring .

Methylated Derivatives

4-Methyl-5-(thiophen-2-yl)pyridin-2-amine represents a methylated derivative with altered substitution pattern. Research indicates that compounds of this type may exhibit antimicrobial and anticancer properties.

Structural Analogs

4-(Thiophen-2-yl)pyrimidin-2-amine (CAS: 154321-60-5) represents a close structural analog where the pyridine ring is replaced with a pyrimidine ring. This subtle structural change would likely alter the compound's electronic properties and potential biological activities .

Table 2: Comparison of 4-(Thiophen-2-yl)pyridin-2-amine with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 4-(Thiophen-2-yl)pyridin-2-amine | 1159815-95-8 | C₉H₈N₂S | 176.24 | Reference compound |

| 2-(Thiophen-2-yl)pyridin-4-amine | 1020540-64-0 | C₉H₈N₂S | 176.24 | Positional isomer with amine at C-4 |

| 4-Methyl-5-(thiophen-2-yl)pyridin-2-amine | Not provided | C₁₀H₁₀N₂S | 190.27 | Additional methyl group at C-4 position |

| 4-(Thiophen-2-yl)pyrimidin-2-amine | 154321-60-5 | C₈H₇N₃S | 177.23 | Pyrimidine ring instead of pyridine |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume